(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
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Description
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-(Fmoc-amino)ethyl bromide, also known as (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate or 9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate, is primarily used as a reagent in the synthesis of peptides . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the amino group during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides. The Fmoc group’s beneficial attributes allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity
Pharmacokinetics
It is stable under acidic conditions but can be removed under basic conditions .
Result of Action
The primary result of the action of 2-(Fmoc-amino)ethyl bromide is the protection of the amino group during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions
Action Environment
The efficacy and stability of 2-(Fmoc-amino)ethyl bromide are influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions . Other environmental factors, such as temperature and solvent, can also influence its stability and efficacy.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPNIOJNLDDRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374672 |
Source
|
Record name | 2-(Fmoc-amino)ethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340187-12-4 |
Source
|
Record name | 2-(Fmoc-amino)ethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 340187-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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